GRHPR Substrate Selectivity: Hydroxypyruvate vs. Glyoxylate
Across three glyoxylate/hydroxypyruvate reductase homologs (PfuGRHPR, PhoGRHPR, PyaGRHPR), hydroxypyruvate serves as the cognate substrate and exhibits markedly higher catalytic efficiency with NADH cofactor compared to the alternative substrate glyoxylate. For PhoGRHPR, the kcat/KM for hydroxypyruvate with NADH is 65 ± 20 s⁻¹/mM versus only 25 ± 5 s⁻¹/mM for glyoxylate with NADH, representing a ~2.6-fold preference for the hydroxylated substrate [1]. This selectivity is not observed with sodium pyruvate, which lacks the C3 hydroxyl and is a poor substrate for GRHPR enzymes. The intrinsic KI value for hydroxypyruvate against PhoGRHPR is 3,820 ± 680 μM with NADH cofactor, whereas no substrate inhibition (KI = none) is observed with NADPH, providing a quantitative basis for cofactor-dependent inhibition profiling that cannot be achieved with unsubstituted pyruvate [1].
| Evidence Dimension | Catalytic efficiency (kcat/KM) with NADH cofactor for PhoGRHPR; substrate inhibition constant (KI) with NADH |
|---|---|
| Target Compound Data | Hydroxypyruvate kcat/KM = 65 ± 20 s⁻¹/mM (NADH, PhoGRHPR); KI = 3,820 ± 680 μM (NADH, PhoGRHPR) |
| Comparator Or Baseline | Glyoxylate kcat/KM = 25 ± 5 s⁻¹/mM (NADH, PhoGRHPR); KI = none for glyoxylate with both cofactors |
| Quantified Difference | ~2.6-fold higher catalytic efficiency for hydroxypyruvate vs. glyoxylate; KI of 3.82 mM for hydroxypyruvate vs. no inhibition for glyoxylate |
| Conditions | Purified recombinant PhoGRHPR enzyme, NADH as cofactor, in vitro steady-state kinetics; data from Table 1, Sci Rep 6, 20629 (2016) |
Why This Matters
Researchers quantifying GRHPR activity or performing coupled enzyme assays require hydroxypyruvate as the cognate substrate; substituting pyruvate, glyoxylate, or other α-keto acids would yield non-physiological, low-activity kinetics that compromise data validity.
- [1] Nature Scientific Reports. Table 1: Kinetic parameters of PfuGRHPR, PhoGRHPR and PyaGRHPR. Hydroxypyruvate vs. glyoxylate KM, kcat, kcat/KM, and KI values for three GRHPR homologs. Sci Rep 6, 20629 (2016). View Source
